6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is a member of the triazolothiadiazole family and has shown promising results in scientific research applications. In
Wirkmechanismus
The mechanism of action of 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, it is believed that the compound interacts with cellular targets and disrupts their function, leading to the observed effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for metal ions. However, the compound has also been reported to have cytotoxic effects on normal cells, indicating the need for further research to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high yield and purity, as well as its potential application in various research fields. However, the limitations of using this compound include its cytotoxic effects on normal cells and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new antibiotics based on the antibacterial and antifungal activity of this compound. Another direction is the use of this compound as a photosensitizer for the treatment of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential application in various research fields.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential application in various scientific research fields. The synthesis method of this compound is reported to have a high yield and purity, and it has been used as a fluorescent probe, photosensitizer, and potential candidate for the development of new antibiotics. However, further research is needed to fully understand the mechanism of action of this compound and its potential advantages and limitations in lab experiments.
Synthesemethoden
The synthesis of 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylphenol, 4-pyridinecarboxaldehyde, and thiourea with 1,3-dibromo-2-propanol. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through recrystallization. The yield of the synthesis method is reported to be high, and the purity of the product is also high.
Wissenschaftliche Forschungsanwendungen
6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential application in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for the treatment of cancer cells. Additionally, this compound has shown antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C16H13N5OS |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
6-[(4-methylphenoxy)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-11-2-4-13(5-3-11)22-10-14-20-21-15(18-19-16(21)23-14)12-6-8-17-9-7-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
BVABZXMCSIWMHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.